![molecular formula C15H16N2O B14350842 4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one CAS No. 92887-67-7](/img/structure/B14350842.png)
4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of hydrazones derived from α-dicarbonyl compounds . The reaction is often carried out in the presence of a base such as sodium ethoxide (NaOEt) and under reflux conditions to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Transition metal-free methodologies have also been explored for the sustainable production of quinoxalin-2(1H)-ones .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can have significant biological and chemical properties .
Aplicaciones Científicas De Investigación
4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one has been extensively studied for its applications in:
Medicinal Chemistry: It exhibits potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound can be used as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is used in the synthesis of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism by which 4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The pathways involved often include disruption of DNA synthesis, inhibition of protein kinases, and modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine: Another nitrogen-containing heterocycle with similar biological activities.
Quinoxaline-2(1H)-ones: A broader class of compounds with diverse applications in medicinal and agricultural chemistry.
Uniqueness: 4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of ethyl and methyl groups at specific positions on the quinoxaline ring can enhance its interaction with biological targets and improve its pharmacokinetic properties .
Propiedades
Número CAS |
92887-67-7 |
|---|---|
Fórmula molecular |
C15H16N2O |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
4-ethyl-5-methyl-2,3-dihydrobenzo[f]quinoxalin-6-one |
InChI |
InChI=1S/C15H16N2O/c1-3-17-9-8-16-13-11-6-4-5-7-12(11)15(18)10(2)14(13)17/h4-7H,3,8-9H2,1-2H3 |
Clave InChI |
SIDCOMABVOAPQD-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN=C2C1=C(C(=O)C3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,11-Diphenyl-8H-cyclohepta[b]naphthalene](/img/structure/B14350764.png)
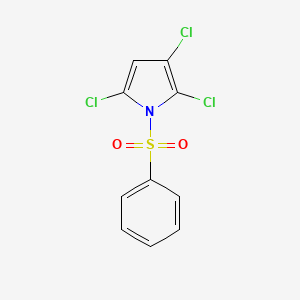

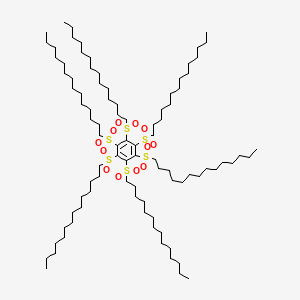


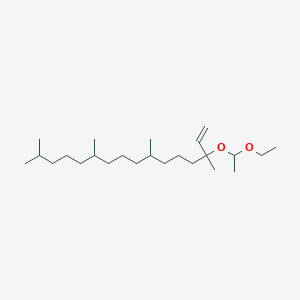
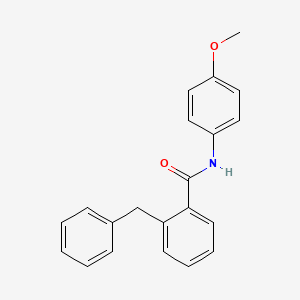
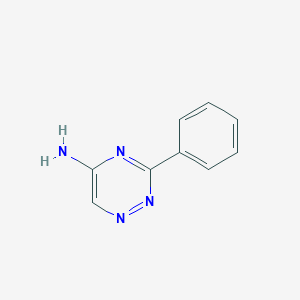
![Methylenebis[(hydroxymethyl)(phosphinic acid)]](/img/structure/B14350820.png)

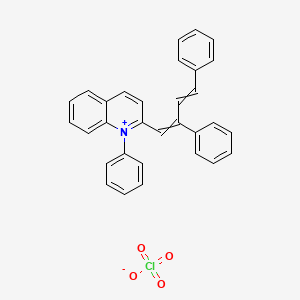
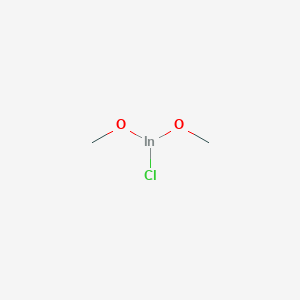
![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)
